molecular formula C10H6FNO2 B2790130 6-Fluoroisoquinoline-8-carboxylic acid CAS No. 1909335-83-6

6-Fluoroisoquinoline-8-carboxylic acid

Cat. No.: B2790130
CAS No.: 1909335-83-6
M. Wt: 191.161
InChI Key: HPKZYMUSHOSMAS-UHFFFAOYSA-N
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Description

6-Fluoroisoquinoline-8-carboxylic acid is a synthetic compound with a molecular formula of C10H6FNO2 . It is a powder form substance and has a molecular weight of 191.16 .


Synthesis Analysis

The synthesis of this compound and its structural analogues has been reviewed in the literature . The synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .


Molecular Structure Analysis

The molecular structure of this compound is defined by its Inchi Code: 1S/C10H6FNO2/c11-7-3-6-1-2-12-5-9 (6)8 (4-7)10 (13)14/h1-5H, (H,13,14) . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

Carboxylic acids, like this compound, generally undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile .


Physical and Chemical Properties Analysis

This compound is a powder form substance . It has a molecular weight of 191.16 . The properties of carboxylic acids, in general, are influenced by the presence of both a carbonyl and a hydroxyl group in the same molecule .

Safety and Hazards

The safety information for 6-Fluoroisoquinoline-8-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

6-fluoroisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-3-6-1-2-12-5-9(6)8(4-7)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKZYMUSHOSMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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